Methyl 3-aminocyclobutanecarboxylate hydrochloride

GABA analog pharmacology Neurochemical research Conformationally constrained amino acids

For medicinal chemistry and agrochemical programs requiring a stereochemically defined trans-cyclobutane scaffold, this hydrochloride salt delivers critical differentiation. Its rigid antiperiplanar amino/carboxylate orientation is essential for SDH inhibitor potency and ACC inhibitor development, unlike the cis isomer. The salt form ensures enhanced aqueous solubility and precise stoichiometric control, directly addressing reproducibility challenges in synthesis and biological assays.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62
CAS No. 74316-29-3
Cat. No. B3021901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminocyclobutanecarboxylate hydrochloride
CAS74316-29-3
Molecular FormulaC6H12ClNO2
Molecular Weight165.62
Structural Identifiers
SMILESCOC(=O)C1CC(C1)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H
InChIKeyBTPCSIFZLLWYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 74316-29-3): Baseline Characterization and Procurement Context


Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 74316-29-3) is the trans-configured hydrochloride salt of 3-aminocyclobutane-1-carboxylic acid methyl ester [1]. This compound belongs to the class of conformationally constrained β/γ-amino acid derivatives bearing a strained four-membered cyclobutane ring, with molecular formula C₆H₁₂ClNO₂ and molecular weight 165.62 g/mol [2]. The trans stereochemistry imparts a rigid scaffold where the amino and carboxylate moieties adopt an antiperiplanar orientation, a conformational feature that directly influences its utility as a building block in pharmaceutical intermediate synthesis and its differential performance in biological assays compared to the cis isomer (CAS 1212304-86-3) [3].

Why Generic Substitution Fails for Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 74316-29-3)


In-class aminocyclobutanecarboxylate derivatives cannot be treated as interchangeable building blocks due to stereochemistry-dependent divergence in biological activity and synthetic utility. The cis isomer (CAS 1212304-86-3) and trans isomer (CAS 74316-29-3) exhibit markedly different performance profiles across multiple assay systems [1]. While the cis isomer is commercially positioned as a PROTAC linker with defined E3 ligase conjugation applications, the trans isomer demonstrates distinct neurochemical activity profiles and serves as a scaffold in succinate dehydrogenase (SDH) inhibitor development [2]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and handling stability compared to the free base or alternative salts, making it the preferred procurement choice for medicinal chemistry workflows requiring reproducible stoichiometry [3]. Substituting the trans-hydrochloride with the cis-hydrochloride or with non-salt forms without experimental validation introduces confounding variables in both synthetic yield and biological readouts.

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 74316-29-3): Quantitative Differential Evidence for Scientific Selection


Trans vs. Cis Isomer Differential Activity in GABAergic Neurochemical Assays

The trans-3-aminocyclobutane-1-carboxylic acid framework (the free acid analog of CAS 74316-29-3) exhibits reduced activity compared to the cis isomer across four independent neurochemical assays measuring GABAergic function [1]. This differential activity profile demonstrates that the trans stereochemistry is not merely a structural variant but a determinant of pharmacological behavior, making the trans-hydrochloride the appropriate selection when reduced GABA-mimetic activity is desired or when a stereochemically distinct control compound is required in structure-activity relationship (SAR) studies.

GABA analog pharmacology Neurochemical research Conformationally constrained amino acids

Divergent Application Landscapes: PROTAC Linker (Cis) vs. SDH Inhibitor Scaffold (Trans)

Commercial documentation and primary literature establish divergent application domains for the two stereoisomers. The cis isomer (CAS 1212304-86-3) is explicitly marketed as a PROTAC linker for targeted protein degradation applications , while the trans isomer framework has been employed in the discovery of novel aminocyclobutanecarboxylic acid derivatives as succinate dehydrogenase (SDH) inhibitors with agricultural fungicide applications [1]. This functional divergence means procurement decisions must align with the intended downstream application; the trans-hydrochloride is not validated for PROTAC linker chemistry.

PROTAC synthesis Targeted protein degradation Succinate dehydrogenase inhibition Agrochemical fungicide development

Stereochemical Configuration Defines Differential Enzyme Substrate Activity

In enzymatic transamination assays using cerebral 4-aminobutyrate:2-oxoglutarate aminotransferase (GABA-T), both cis and trans diastereoisomers of 3-aminocyclobutane-1-carboxylic acid function as substrates, but with differential utilization efficiency [1]. The cis isomer demonstrated higher inhibitory potency in GABA uptake assays and higher utilization in transamination compared to the trans isomer, reflecting specific steric prerequisites for enzyme active site engagement [2].

Enzyme kinetics GABA aminotransferase Neurotransmitter metabolism Transamination

Trans-Specific Scaffold Utility in Succinate Dehydrogenase Inhibitor Discovery

Aminocyclobutanecarboxylic acid derivatives have been systematically investigated as succinate dehydrogenase inhibitors (SDHI) with agricultural fungicide applications [1]. The trans-configured aminocyclobutanecarboxylate scaffold served as a core building block for designing novel SDH inhibitors that demonstrated efficacy against phytopathogenic fungi including Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum [2]. Notably, compound i19 from this series exhibited efficacy comparable to the commercial fungicide boscalid against all three pathogens, establishing the trans-aminocyclobutanecarboxylate framework as a validated scaffold in agrochemical discovery.

Agricultural fungicide Succinate dehydrogenase (SDH) inhibition Structure-activity relationship (SAR) Crop protection

Acetyl-CoA Carboxylase (ACC) Inhibitor Precursor: Trans-Configured Building Block for Metabolic Disease Targets

3-Aminocyclobutanecarboxylic acid methyl ester hydrochloride (CAS 74316-29-3) is documented as a synthetic precursor for acetyl-CoA carboxylase (ACC) inhibitors . ACC catalyzes the rate-limiting step in de novo fatty acid synthesis—the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA—and represents a validated therapeutic target for obesity, dyslipidemia, and metabolic syndrome [1]. The trans-aminocyclobutanecarboxylate framework provides a conformationally constrained core that can be elaborated into ACC inhibitors with potential therapeutic application in metabolic disorders.

Acetyl-CoA carboxylase inhibition Fatty acid synthesis Metabolic disease therapeutics Obesity and dyslipidemia

Cyclobutane-Containing FDA-Approved Drugs: Structural Class Relevance for Drug Discovery

The cyclobutane structural motif is present in nine FDA-approved drugs spanning therapeutic areas including oncology, neurological diseases, infectious diseases, and endocrine/metabolic disorders . This established track record validates the cyclobutane ring as a drug-relevant scaffold, and the trans-3-aminocyclobutanecarboxylate hydrochloride provides a functionalized entry point into this privileged chemical space with orthogonal amine and ester handles for further derivatization.

Cyclobutane pharmacophore FDA-approved drugs Conformational constraint Drug design

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 74316-29-3): Evidence-Aligned Research and Industrial Application Scenarios


Agrochemical Discovery: Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Development

Agricultural chemistry laboratories developing next-generation SDHI fungicides can employ CAS 74316-29-3 as a conformationally constrained building block for constructing novel aminocyclobutanecarboxylic acid derivatives. The trans-aminocyclobutanecarboxylate scaffold has been validated in primary literature as a core framework for SDH inhibitors with demonstrated efficacy against R. solani, B. cinerea, and S. sclerotiorum comparable to boscalid [1]. The orthogonal methyl ester and amine hydrochloride functionalities enable modular derivatization to optimize hydrophobic interactions with the SDH enzyme binding pocket. This represents a distinct application domain from the cis isomer, which is documented exclusively as a PROTAC linker .

Medicinal Chemistry: Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis for Metabolic Disease Targets

Medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) for obesity, dyslipidemia, and metabolic syndrome indications can utilize CAS 74316-29-3 as a documented ACC inhibitor precursor building block [1]. The trans-aminocyclobutanecarboxylate core provides a conformationally constrained scaffold that can be elaborated into ACC inhibitors that block the rate-limiting step of de novo fatty acid synthesis—the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. Procurement of the trans-hydrochloride (rather than the cis isomer) ensures stereochemical consistency with literature-precedented ACC inhibitor scaffolds.

Neuroscience Research: Stereochemically Defined Control Compound for GABA Pharmacology Studies

Neuroscience laboratories investigating GABA receptor pharmacology, GABA uptake mechanisms, or GABA aminotransferase (GABA-T) enzyme kinetics can employ CAS 74316-29-3 (or its free acid derivative) as a stereochemically defined trans-configured analog of GABA. The trans isomer exhibits consistently reduced GABA-mimetic activity compared to the cis isomer across four independent assay modalities: GABA uptake inhibition, sodium-independent GABA binding, GABA-T substrate activity, and neuronal firing rate depression . This differential activity profile makes the trans-hydrochloride suitable as a negative control compound or as a scaffold for developing agents where attenuated GABA-mimetic activity is pharmacologically desirable.

Pharmaceutical Intermediate Procurement for Cyclobutane-Containing Drug Discovery

Drug discovery organizations seeking to explore cyclobutane-containing chemical space—a privileged scaffold present in nine FDA-approved drugs across oncology, neurology, infectious disease, and metabolic indications—can procure CAS 74316-29-3 as a functionalized entry point with orthogonal reactive handles [1]. The hydrochloride salt form offers handling advantages including solid-state stability, precise stoichiometric control, and enhanced aqueous solubility for aqueous workup procedures, distinguishing it from free-base alternatives that may require more stringent handling conditions. This procurement scenario is particularly relevant for fragment-based drug discovery and diversity-oriented synthesis platforms where stereochemically defined building blocks are essential for library quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-aminocyclobutanecarboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.